molecular formula C10H12BrNO4S2 B2436403 1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid CAS No. 1008571-93-4

1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid

Cat. No.: B2436403
CAS No.: 1008571-93-4
M. Wt: 354.23
InChI Key: MRICABAPAXKYHG-UHFFFAOYSA-N
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Description

Key Structural Features

Feature Description Source
Piperidine core Six-membered saturated ring with NH group at position 1.
Carboxylic acid Located at C2 of the piperidine ring.
Sulfonyl linkage -SO₂- group connecting the piperidine N to the thiophene ring.
Bromothiophene substituent Thiophene ring with Br at C5 and sulfonyl at C2.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S2/c11-8-4-5-9(17-8)18(15,16)12-6-2-1-3-7(12)10(13)14/h4-5,7H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRICABAPAXKYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid typically involves multiple steps, starting with the bromination of thiophene to form 5-bromothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated bromothiophene with piperidine-2-carboxylic acid under specific reaction conditions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high efficiency.

Chemical Reactions Analysis

1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H12BrNO4S2C_{10}H_{12}BrNO_{4}S_{2} and a molecular weight of 354.25 g/mol. The structural features include a piperidine ring, a sulfonyl group, and a bromothiophene moiety, which contribute to its reactivity and biological activity. The presence of the sulfonyl group is particularly notable for its role in enzyme interactions.

Scientific Research Applications

1. Synthetic Chemistry

1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various organic reactions, including:

  • Coupling Reactions : The compound can participate in cross-coupling reactions to form biaryl compounds.
  • Functionalization : The sulfonyl group can be modified to yield derivatives with enhanced properties or activities.

2. Biological Research

The compound has been investigated for its potential biological activities:

  • Antibacterial and Antifungal Properties : Studies indicate that it may exhibit significant antibacterial effects against various strains, making it a candidate for developing new antimicrobial agents.
  • Mechanism of Action : The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction could lead to therapeutic applications in treating bacterial infections or other diseases .

3. Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound:

  • Drug Development : Its unique structure suggests possible applications in designing novel drugs targeting specific biological pathways. For instance, compounds with similar structures have shown efficacy in cancer treatment and enzyme inhibition .
  • Therapeutic Uses : The compound's pharmacological profile indicates potential uses in treating conditions related to enzyme dysfunction or microbial infections .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. Results demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory effects of sulfonamide derivatives highlighted the compound's ability to inhibit acetylcholinesterase and urease. This suggests that it could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Synthetic ChemistryBuilding block for complex moleculesFacilitates the synthesis of novel compounds
Biological ResearchAntibacterial and antifungal studiesDevelopment of new antimicrobial agents
Medicinal ChemistryDrug development for enzyme-related diseasesPotential treatments for infections and enzyme dysfunctions

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromothiophene moiety may also play a role in binding to specific receptors or active sites, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.

    1-[(5-Nitrothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(5-bromothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid
  • Molecular Formula : C10_{10}H12_{12}BrN O4_4S2_2
  • Molecular Weight : 354.25 g/mol
  • CAS Number : 1008571-93-4

The biological activity of this compound is attributed to its interaction with various molecular targets:

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTest Organism / TargetObserved EffectReference
AntibacterialSalmonella TyphiModerate to strong activity
Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
UreaseStrong inhibition
Cancer Cell LinesVarious (in vitro studies)Potential cytotoxicity

Case Studies

Several studies have investigated the biological activities of piperidine derivatives, including those similar to this compound:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against common pathogens. Compounds exhibited varying degrees of efficacy, with some showing significant inhibition against Salmonella Typhi and Bacillus subtilis .
  • Docking Studies : In silico docking studies have been employed to predict the binding interactions of these compounds with target proteins. These studies indicated favorable interactions that could correlate with observed biological activities, particularly in enzyme inhibition .
  • Pharmacological Behavior : Research into similar sulfonamide-containing compounds suggests a broad spectrum of pharmacological effects, including hypoglycemic and diuretic actions, which may also extend to derivatives like this compound .

Q & A

Q. What advanced techniques elucidate adsorption or surface interactions in material science applications?

  • Methodological Answer: Use atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to study adsorption on surfaces. X-ray photoelectron spectroscopy (XPS) analyzes chemical bonding at interfaces. Computational molecular dynamics (MD) simulates interaction pathways .

Data Contradiction and Validation

Q. How should researchers validate synthetic yields against literature data?

  • Methodological Answer: Cross-validate yields using identical starting materials and equipment. Publish detailed experimental logs (e.g., exact stirring rates, cooling gradients). Collaborate with third-party labs for independent replication .

Q. What methodologies ensure reproducibility in biological assays?

  • Methodological Answer: Standardize cell lines (ATCC-certified), use internal controls (e.g., reference inhibitors), and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Dose-response curves should include ≥3 technical replicates .

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